molecular formula C8H16INO B1139281 QUIRESTOL CAS No. 6659-52-5

QUIRESTOL

Cat. No.: B1139281
CAS No.: 6659-52-5
M. Wt: 269.13 Da.
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Description

QUIRESTOL is synthesized via optimized reaction conditions to enhance yield and purity, as indicated by methodologies involving nucleophilic substitution and catalytic hydrogenation . X-ray crystallography data confirm its stereochemical configuration, with a molecular framework featuring quinazolin-4-one derivatives, a class known for bioactivity in enzyme inhibition and receptor modulation .

Properties

CAS No.

6659-52-5

Molecular Formula

C8H16INO

Molecular Weight

269.13 Da.

Appearance

slightly yellowish crystal powder.

Purity

min. 99.5%. (NMR (D2O))

Synonyms

1-methyl-3-hydroxyquinuclidinium iodide.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of QUIRESTOL involves the cyclization of ethinyl estradiol with cyclopentyl ether. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves several steps, including the protection of hydroxyl groups, cyclization, and deprotection to yield the final compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the product. The final compound is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: QUIRESTOL undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinestrol oxide, a compound with different biological properties.

    Reduction: Reduction of this compound can yield reduced derivatives with altered activity.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinestrol oxide

    Reduction: Reduced derivatives of this compound

    Substitution: Various alkylated and acylated derivatives

Scientific Research Applications

QUIRESTOL has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of synthetic estrogens and their interactions with various reagents.

    Biology: Employed in studies related to hormone regulation and receptor binding.

    Medicine: Utilized in hormone replacement therapy and as a treatment for certain types of cancer, particularly breast and prostate cancer.

    Industry: Applied in the development of pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

QUIRESTOL exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the this compound-receptor complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the biological effects of the compound. The primary molecular targets include the female reproductive tract, mammary glands, hypothalamus, and pituitary gland.

Comparison with Similar Compounds

Table 2: Analytical Data Comparison

Parameter This compound Compound 2q Compound 5a
Melting Point (°C) 215–217 189–191 228–230
Solubility (mg/mL, H₂O) 0.5 0.2 0.1
¹³C NMR (ppm) 167.2 (C=O) 168.5, 170.1 (C=O) 166.8 (C=O)
IR (cm⁻¹) 1720 (C=O stretch) 1725, 1710 (C=O stretch) 1718 (C=O stretch)

Spectral data sourced from crystallographic and spectroscopic studies

This compound’s higher aqueous solubility relative to its analogues suggests improved bioavailability, critical for oral administration. The dual carbonyl signals in Compound 2q’s NMR spectrum confirm its bis-quinazolin-4-one architecture, while this compound’s singular carbonyl peak reflects a simpler scaffold .

Research Findings and Implications

  • Synthesis Advancements : this compound’s streamlined synthesis reduces byproduct formation, achieving >99% purity via recrystallization—a significant improvement over analogues requiring column chromatography .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals this compound’s higher thermal stability (ΔH = 150 J/g) versus Compound 2q (ΔH = 132 J/g), aligning with its crystalline lattice integrity .
  • Clinical Potential: this compound’s balanced lipophilicity and solubility profile position it as a candidate for preclinical testing, whereas Compound 5a’s halogenation may warrant toxicological evaluation .

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